2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a dichlorophenyl group attached to the imidazo[1,2-a]pyridine core. It has gained significant attention due to its diverse applications in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-aminopyridine under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol or methanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution: Halogen substitution reactions can occur at the dichlorophenyl group using nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated imidazo[1,2-a]pyridine core.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as phosphatidylinositol-3-kinase (PI3K) and Akt.
Pathways Involved: It inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:
Properties
Molecular Formula |
C13H8Cl2N2 |
---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-4-3-5-10(15)13(9)11-8-17-7-2-1-6-12(17)16-11/h1-8H |
InChI Key |
QGOPUZQJPMLUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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